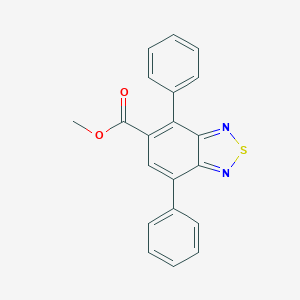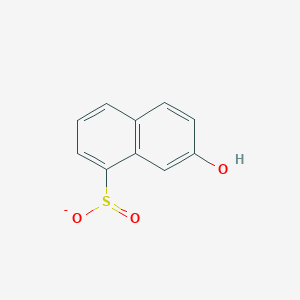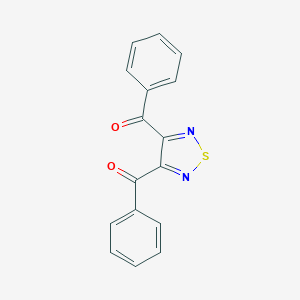![molecular formula C19H14ClNO B282125 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole, also known as TTA-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. TTA-1 belongs to the class of acenaphthene derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole involves the inhibition of various signaling pathways involved in inflammation and angiogenesis. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole also inhibits the expression of VEGF, a growth factor that is essential for angiogenesis.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole in lab experiments include its high purity and yield, which makes it suitable for use in various assays. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been extensively studied, and its mechanism of action is well understood. However, the limitations of using 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also shown promise as a potential therapeutic agent for cancer treatment, and further studies are needed to determine its efficacy in vivo. Additionally, the development of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole analogs with improved pharmacological properties could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole involves the reaction of 9-acenaphthenone with 4-chloroaniline in the presence of an acid catalyst. The resulting intermediate is then treated with sodium hydride and 2-bromoethanol to yield the final product. The synthesis of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been optimized to obtain high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
properties
Molecular Formula |
C19H14ClNO |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C19H14ClNO/c20-13-7-9-14(10-8-13)21-11-22-19-16-6-2-4-12-3-1-5-15(17(12)16)18(19)21/h1-10,18-19H,11H2 |
InChI Key |
CGZXQIFYJMIPIY-UHFFFAOYSA-N |
SMILES |
C1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)


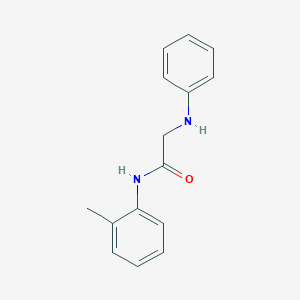
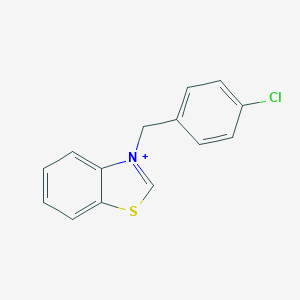
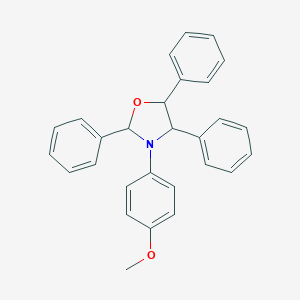
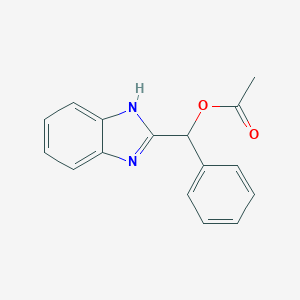
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
